molecular formula C9H16ClNO2 B2854831 2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride CAS No. 1965309-22-1

2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride

Cat. No.: B2854831
CAS No.: 1965309-22-1
M. Wt: 205.68
InChI Key: FBTISZXENWYTKF-UHFFFAOYSA-N
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Description

2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride is a bicyclic compound featuring a spiro-fused [4.4] ring system. The core structure consists of a nitrogen atom (aza) at position 2 and a carboxylic acid group at position 4, with a hydrochloride salt enhancing solubility. This scaffold is of interest in medicinal chemistry due to its conformational rigidity, which can improve target binding and metabolic stability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.4]nonane-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-5-10-6-9(7)3-1-2-4-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTISZXENWYTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing a nitrogen atom and a carboxylic acid group. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives .

Scientific Research Applications

2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes critical parameters for 2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Spiro Ring System Notable Features Reference
This compound (Target) C₈H₁₃ClN₂O₂* ~207.66† Carboxylic acid, HCl salt [4.4] Rigid bicyclic core, potential CNS activity
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride C₁₅H₂₂Cl₂N₂O₂ 333.2 Benzyl, dihydrochloride [4.4] Enhanced lipophilicity, two stereocenters
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride C₈H₁₄ClNO₃ 207.66 Oxa (oxygen) substitution [4.4] Reduced hydrogen-bonding capacity vs. aza
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride C₈H₁₃ClNO₂S 187.26 Thia (sulfur) substitution [4.4] Improved metabolic stability due to sulfur
2-Aza-spiro[4.5]decan-3-one (Gabapentin analog) C₉H₁₅NO 153.22 Ketone group [4.5] Larger ring, anticonvulsant applications
2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid C₁₄H₂₃NO₄ 269.34 Boc-protected amine [4.4] Synthetic intermediate, improved stability
2-Benzyl-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride C₁₇H₂₄ClNO₂ 309.83 Benzyl, [4.5] ring [4.5] Increased lipophilicity and ring strain

*Assumed formula based on closest analogs (e.g., ); †Estimated based on 2-oxa analog ().

Key Structural Differences and Implications

Spiro Ring Size :

  • [4.4] systems (e.g., target compound) offer greater rigidity and compactness compared to [4.5] analogs (e.g., Gabapentin-related compound A). Larger rings may enhance conformational flexibility, impacting receptor binding .
  • Example: 2-Aza-spiro[4.5]decan-3-one (Gabapentin analog) is used in neuropathic pain management, suggesting that ring expansion could tune therapeutic activity .

Heteroatom Substitution: Aza vs. Oxa/Thia: Replacing nitrogen with oxygen (oxa) or sulfur (thia) alters electronic properties. Diaza Systems: Compounds like 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride introduce additional nitrogen atoms, which may enhance hydrogen bonding and solubility via protonation .

Protective Groups: Boc-protected derivatives (e.g., ) are synthetically versatile intermediates, whereas hydrochloride salts (e.g., target compound) are more stable for formulation .

Pharmacological Relevance :

  • Spiro compounds with [4.4] rings are explored for CNS targets due to their rigidity. For example, anticonvulsant activity is reported in diazaspiro derivatives targeting serotonin receptors .
  • The thia analog’s sulfur atom may confer resistance to oxidative metabolism, extending half-life .

Biological Activity

2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride is a compound characterized by its unique spirocyclic structure, which contributes to its distinct chemical and biological properties. This article delves into the biological activity of this compound, exploring its potential applications in various fields such as medicine, biology, and industry.

Chemical Structure and Properties

The compound features a spirocyclic arrangement that includes a nitrogen atom in its structure, enhancing its reactivity and interaction with biological systems. The presence of the carboxylic acid functional group further influences its chemical behavior.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC9H14ClN
Molecular Weight175.67 g/mol
StructureSpirocyclic with a carboxylic acid group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibacterial agents.

Case Study: Antibacterial Evaluation

In a study evaluating the antibacterial activity of spirocyclic compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antiviral Activity

Preliminary investigations suggest that this compound may also possess antiviral properties. Its ability to interfere with viral replication processes is currently under exploration.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntiviral ActivityUnique Features
This compoundYesPreliminary EvidenceUnique spirocyclic structure
2-Azaspiro[4.5]decane-4-carboxylic acid hydrochlorideModerateNoDifferent spirocyclic configuration
2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acidHighYesContains a benzyl group

Medicinal Chemistry

Due to its unique structure and biological activities, this compound is being explored as a lead compound in drug development. Its potential as an intermediate in synthesizing novel pharmaceuticals is significant.

Industrial Applications

The compound's properties make it suitable for use in the production of specialty chemicals and materials that require specific reactivity or stability.

Q & A

Q. What are the common synthetic routes for 2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride, and what methodological considerations are critical for success?

The synthesis typically involves multi-step processes, including cyclization and functional group protection/deprotection. For example, spirocyclic cores are often formed via intramolecular cyclization using catalysts like palladium or nickel. Post-synthetic modifications, such as carboxylation, require precise pH control to avoid side reactions. Key steps include:

  • Ring-closing metathesis for spirocyclic backbone formation.
  • Acidic hydrolysis to introduce the carboxylic acid group.
  • Hydrochloride salt formation via reaction with HCl gas in anhydrous conditions. Purity validation through HPLC (>98%) and NMR is essential to confirm structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound, and which analytical techniques are most reliable?

Critical physicochemical parameters include:

  • LogP (0.95) : Determined via reverse-phase HPLC to assess lipophilicity.
  • Polar Surface Area (PSA, ~63.6 Ų) : Calculated using computational tools (e.g., Molinspiration) to predict membrane permeability.
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C). Analytical methods:
  • NMR (¹H/¹³C) for structural confirmation.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography for absolute stereochemistry determination .

Q. What biological activities have been reported for this compound, and how are interaction studies designed to elucidate mechanisms?

The spirocyclic structure enables interaction with enzymes (e.g., proteases) and receptors (e.g., GPCRs). Methodologies include:

  • Enzyme inhibition assays : IC₅₀ values measured via fluorogenic substrates.
  • Surface plasmon resonance (SPR) for binding affinity (KD) determination.
  • Cellular uptake studies using fluorescently tagged derivatives. Notably, the carboxylic acid group enhances solubility for in vitro assays, while the spirocyclic core improves metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale synthesis while maintaining enantiomeric purity?

Scalability challenges include minimizing racemization during carboxylation. Strategies:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization.
  • Employ flow chemistry for precise temperature control (±2°C) in exothermic steps.
  • Purification via preparative SFC (supercritical fluid chromatography) to achieve >99% enantiomeric excess .

Q. How should contradictions in reported biological activity data be resolved?

Discrepancies may arise from impurity profiles or assay conditions. Solutions:

  • Validate compound purity using orthogonal methods (e.g., LC-MS and elemental analysis).
  • Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
  • Perform structure-activity relationship (SAR) studies to isolate pharmacophoric motifs .

Q. What computational approaches are effective for predicting the compound’s interaction with novel biological targets?

Advanced methods include:

  • Molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB).
  • MD simulations (GROMACS) to assess binding stability over 100-ns trajectories.
  • Free energy perturbation (FEP) to calculate ΔΔG values for analog comparisons .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Despite limited toxicity data, precautionary measures include:

  • Use of fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.
  • Immediate neutralization of spills with sodium bicarbonate.
  • Storage in airtight containers under argon to prevent hygroscopic degradation .

Q. How do structural modifications (e.g., ring size, substituents) impact solubility and target selectivity?

Comparative studies with analogs (e.g., 7-Oxa-2-azaspiro[3.5]nonane derivatives) reveal:

  • Ring expansion : Larger spirocycles (e.g., 6-membered) reduce solubility but improve target affinity.
  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce bioavailability. A table summarizing key analogs:
CompoundStructural VariationSolubility (mg/mL)Target Selectivity
2-Aza-spiro[4.4]nonane-4-COOH·HClReference compound12.5Broad
7-Oxa-2-azaspiro[3.5]nonaneOxygen substitution8.2GPCR-specific
6,8,8-Trimethyl derivativeMethyl groups5.3Enzyme inhibition

These findings guide rational design for specific applications .

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